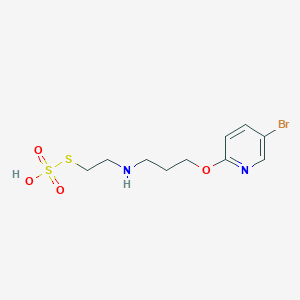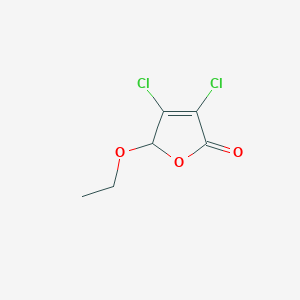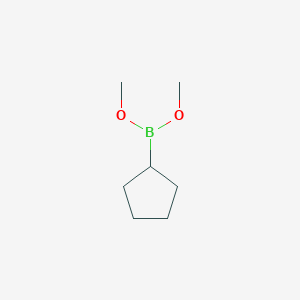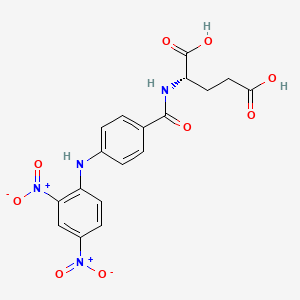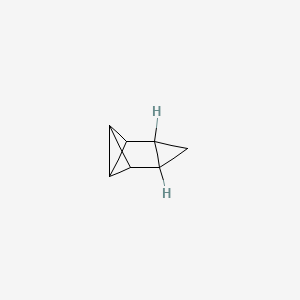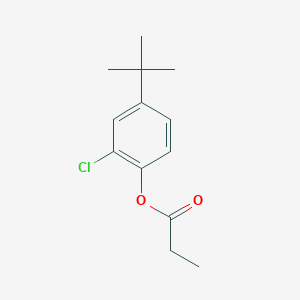
4-Tert-butyl-2-chlorophenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-chlorophenyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized by the esterification of 4-tert-butyl-2-chlorophenol with propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-chlorophenyl propanoate typically involves the esterification reaction between 4-tert-butyl-2-chlorophenol and propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-chlorophenyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-tert-butyl-2-chlorophenol and propanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Hydrolysis: 4-tert-butyl-2-chlorophenol and propanoic acid.
Reduction: 4-tert-butyl-2-chlorophenyl methanol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-2-chlorophenyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-chlorophenyl propanoate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing 4-tert-butyl-2-chlorophenol and propanoic acid. These products can then interact with different biological pathways, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-2-chlorophenol: The parent compound, which lacks the ester functionality.
4-Tert-butylphenol: Similar structure but without the chlorine atom.
Tert-butyl propanoate: Lacks the aromatic ring and chlorine atom.
Uniqueness
4-Tert-butyl-2-chlorophenyl propanoate is unique due to its combination of a tert-butyl group, a chlorine atom, and an ester functionality. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
51233-84-2 |
|---|---|
Molecular Formula |
C13H17ClO2 |
Molecular Weight |
240.72 g/mol |
IUPAC Name |
(4-tert-butyl-2-chlorophenyl) propanoate |
InChI |
InChI=1S/C13H17ClO2/c1-5-12(15)16-11-7-6-9(8-10(11)14)13(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
SQUHGLSFPNEXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


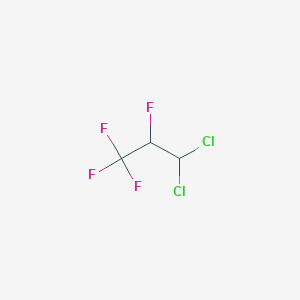
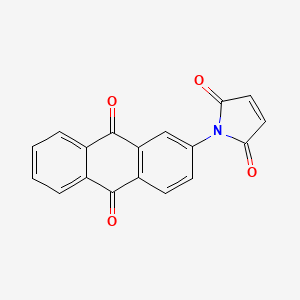
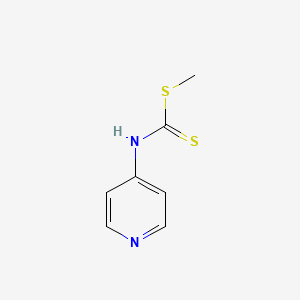

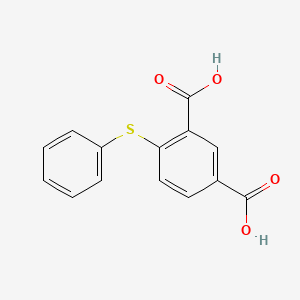
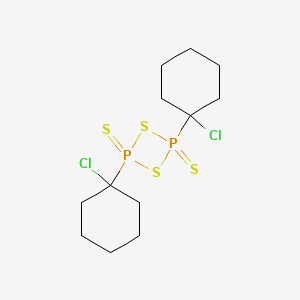
![2-(Ethenyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14656401.png)
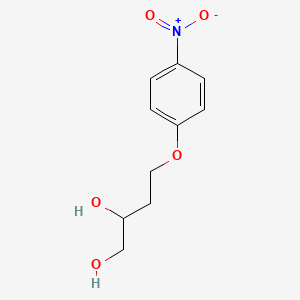
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
